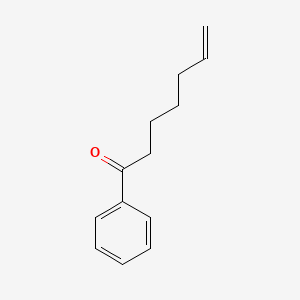
1-Phenylhept-6-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylhept-6-en-1-one is an organic compound with the molecular formula C13H16O. It is characterized by a phenyl group attached to a heptenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhept-6-en-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with heptanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the enone .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhept-6-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Brominated phenyl derivatives.
Scientific Research Applications
1-Phenylhept-6-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Phenylhept-6-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create complex molecular structures .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 1-Phenylhept-6-en-3-one
- Phenylacetone
- 1-Phenyl-2-propanone
Biological Activity
1-Phenylhept-6-en-1-one (C13H16O) is a compound of interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a phenyl group attached to a heptene chain with a ketone functional group. Its molecular structure can be represented as follows:
This compound exhibits properties typical of α,β-unsaturated ketones, which are known for their reactivity in various chemical reactions.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. A study published in the Journal of Natural Products demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. A notable study explored its effects on human cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study:
In vitro studies showed that treatment with this compound at concentrations of 25 µM resulted in a significant reduction in cell viability (approximately 70% in breast cancer cells) compared to untreated controls. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and subsequent cell death.
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting cytochrome c release.
- Cytokine Modulation: It interferes with signaling pathways involved in inflammation, notably by inhibiting NF-kB activation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-Pentenal | Low | Moderate | Low |
| Phenylacetone | Moderate | Low | Moderate |
Properties
CAS No. |
15177-05-6 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-phenylhept-6-en-1-one |
InChI |
InChI=1S/C13H16O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h2,5-7,9-10H,1,3-4,8,11H2 |
InChI Key |
FOBPTHDRBJQLJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















